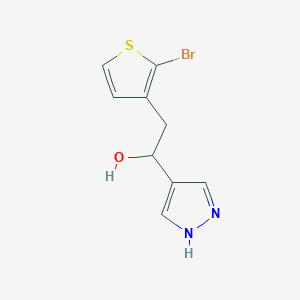

2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C9H9BrN2OS |

|---|---|

Molekulargewicht |

273.15 g/mol |

IUPAC-Name |

2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C9H9BrN2OS/c10-9-6(1-2-14-9)3-8(13)7-4-11-12-5-7/h1-2,4-5,8,13H,3H2,(H,11,12) |

InChI-Schlüssel |

QDYHJTXTAURCGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1CC(C2=CNN=C2)O)Br |

Herkunft des Produkts |

United States |

structural characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

An In-Depth Technical Guide to the Structural Characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. As this molecule represents a unique conjunction of thiophene, pyrazole, and chiral alcohol moieties, its definitive structural elucidation requires a multi-faceted analytical approach. This document is intended for researchers and professionals in drug discovery and materials science, offering a logical workflow from initial spectroscopic assessment to definitive three-dimensional structure determination. We will delve into the causality behind experimental choices, detailing not just the 'how' but the 'why' of each technique. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: A Molecule of Interest

The convergence of thiophene and pyrazole rings in a single molecular entity is of significant interest in medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] Similarly, the pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals.[2][3] The introduction of a chiral ethanol linker between these two rings introduces a three-dimensional complexity and potential for specific stereoselective interactions with biological targets.

Given the novelty of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, no public-domain data on its characterization exists. Therefore, this guide establishes a robust, first-principles workflow for its analysis, drawing upon established data from analogous structures to predict and interpret experimental outcomes.

The Characterization Workflow: A Strategic Overview

A comprehensive structural elucidation relies on the synergistic application of multiple analytical techniques. Information from each method corroborates and refines the overall structural hypothesis. Our approach is hierarchical, beginning with techniques that confirm elemental composition and functional groups, and progressing to those that map atomic connectivity and stereochemistry.

Caption: Logical workflow for structural characterization.

Mass Spectrometry: The First Step

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of characterization. It provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For a bromine-containing compound, the isotopic pattern is a critical diagnostic feature.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Analysis: Look for a pair of peaks of nearly equal intensity separated by ~2 m/z units, which is the characteristic signature of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Data Presentation: Predicted HRMS Data

| Ion Formula | Calculated m/z | Observed m/z | Isotopic Pattern |

| [C₉H₁₀⁷⁹BrN₂OS + H]⁺ | 288.9797 | ~288.9795 | Peak 1 (100% relative abundance) |

| [C₉H₁₀⁸¹BrN₂OS + H]⁺ | 290.9777 | ~290.9775 | Peak 2 (~98% relative abundance) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify key functional groups. For our target molecule, we expect to see characteristic vibrations for the O-H, N-H, C-H (aromatic and aliphatic), and C-Br bonds. The absence of a carbonyl (C=O) stretch is equally important information.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

-

Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H (alcohol) and N-H (pyrazole) stretching[4] |

| ~3100-3000 | Medium | Aromatic C-H stretching (thiophene, pyrazole) |

| ~2960-2850 | Medium | Aliphatic C-H stretching (CH, CH₂) |

| ~1600-1450 | Medium | C=C and C=N ring stretching (thiophene, pyrazole)[5] |

| ~1100-1000 | Strong | C-O stretching (secondary alcohol) |

| ~600-500 | Medium | C-Br stretching[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of this complex structure. A key challenge in pyrazole NMR is the potential for tautomerism in N-unsubstituted pyrazoles, which can lead to signal broadening or duplication.[7]

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of exchangeable O-H and N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks (e.g., within the ethyl bridge and thiophene ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments (thiophene, pyrazole, ethyl bridge).[2]

-

Caption: NMR experimental workflow for 2D structure elucidation.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position (See Fig. 1) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H at this position) |

| 1 (CH-OH) | ~4.8 (t) | ~65.0 | C2, C(pyrazole-4), C(pyrazole-5) |

| 2 (CH₂) | ~3.1 (d) | ~35.0 | C1, C(thiophene-3), C(thiophene-4) |

| OH | ~5.5 (d) | - | C1 |

| Thiophene-H4 | ~7.1 (d) | ~128.0 | C2, C(thiophene-2), C(thiophene-5) |

| Thiophene-H5 | ~7.5 (d) | ~125.0 | C(thiophene-3), C(thiophene-4) |

| Thiophene-C2 (C-Br) | - | ~112.0 | - |

| Thiophene-C3 | - | ~135.0 | - |

| Pyrazole-H3/H5 | ~7.6 (s), ~7.8 (s) | ~135.0, ~128.0 | C1, C(pyrazole-4) |

| Pyrazole-C4 | - | ~115.0 | - |

| Pyrazole-NH | ~12.5 (br s) | - | C(pyrazole-3), C(pyrazole-5) |

(Note: Pyrazole H3 and H5 signals may be averaged or distinct depending on the rate of tautomeric exchange).[7]

(Illustrative image, as real image generation is not possible) Figure 1. Proposed structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol with atom numbering for NMR assignment.

Single-Crystal X-Ray Diffraction: The Definitive Structure

Trustworthiness: While NMR provides the solution-state structure, X-ray crystallography provides unequivocal proof of atomic connectivity, configuration, and conformation in the solid state.[8][9] It is the gold standard for absolute structure determination.

Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation from a solvent system like ethanol/water or dichloromethane/hexane is a common starting point.

-

Instrumentation: Use a modern single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo or Cu Kα).[9]

-

Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.

Expected Outcomes:

-

Unambiguous Connectivity: Confirmation of the thiophene-C3 to C2 (ethyl) and pyrazole-C4 to C1 (ethyl) linkages.

-

Solid-State Conformation: Determination of the torsion angles defining the relative orientation of the thiophene and pyrazole rings.

-

Intermolecular Interactions: Identification of hydrogen bonding networks, particularly involving the alcohol O-H and pyrazole N-H groups, which dictate the crystal packing.[10]

Conclusion: A Validated Structure

By systematically applying this workflow, a complete and unambiguous can be achieved. The convergence of data from HRMS, FTIR, comprehensive NMR, and single-crystal X-ray diffraction provides a self-validating system, ensuring the highest level of scientific integrity. This rigorous approach is essential for establishing the foundational chemical identity required for further investigation in drug development and materials science.

References

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra05230k]

- Spectroscopic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1458999]

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11292100/]

- Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640621/]

- Vibrational spectra and assignments for 2-chloro and 2-bromo derivatives of thiophene, selenophene and tellurophene. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/0584853978900086]

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/2/387]

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [URL: https://growingscience.com/ccl/Vol2/ccl_2018_30.pdf]

- 2-Bromothiophene(1003-09-4) 1 H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_1003-09-4_1hnmr.htm]

- Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. [URL: https://www.benchchem.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [URL: http://www.connectjournals.com/toc.php?bookmark=CJ-033216&&vol=11&&issue=2&&year=2011]

- Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2128790]

- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325244/]

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [URL: https://www.mdpi.com/1420-3049/21/8/1039]

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/]

- 2-Bromothiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromothiophene]

- Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/24701556.2023.2211913]

- 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Bentham Open. [URL: https://open.bu.edu.eg/bitstream/handle/123456789/10850/2-%28%ce%b1-pyridyl%29ethanol%20Intermediate%20and%20the%201-%28p-fluorophenyl%29.pdf?sequence=1]

- Powder X-ray diffraction pattern of crystals obtained from Form I dissolved in ethanol and crystallized with mixtures of different solvents. ResearchGate. [URL: https://www.researchgate.net/figure/Powder-X-ray-diffraction-pattern-of-crystals-obtained-from-Form-I-dissolved-in-ethanol_fig5_236162332]

- X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5548]

- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate. [URL: https://www.researchgate.net/publication/315752968_Crystal_structure_of_4-bromo-2-1H-pyrazol-3-ylphenol_C9H7BrN2O]

- X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5548/htm]

- Synthesis of Some New Pyrazoles. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/379434]

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Structure-Determination-of-Abu-Orabi-Al-Qawasmeh/626d70e4e240b9914c62957422f281d2f9d51139]

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4995]

- Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B)... ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-A-4-bromo-2-1H-pyrazol-3-yl-phenol-B-4-nitro-3-pyrazolecarboxylic_fig1_358045618]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benthamopen.com [benthamopen.com]

- 10. mdpi.com [mdpi.com]

Whitepaper: A Comprehensive Physicochemical Profile of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol for Early-Stage Drug Development

Abstract

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[[“]][2] Poor physicochemical characteristics, such as low aqueous solubility or unfavorable lipophilicity, are primary contributors to compound attrition during preclinical and clinical phases.[3][4] This guide presents a comprehensive framework for the physicochemical characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, a novel heterocyclic compound incorporating thiophene and pyrazole moieties. These structural motifs are prevalent in many pharmacologically active agents, making a detailed analysis of this molecule's properties particularly relevant.[5][6][7] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to build a robust data package for this and similar early-stage candidates.

Introduction: The Imperative of Early-Stage Profiling

The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with a significant failure rate attributed to suboptimal pharmacokinetic and safety profiles.[3] A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are intrinsically linked to its fundamental physicochemical nature.[[“]] Key parameters such as solubility, lipophilicity (LogP/D), and ionization state (pKa) govern how a compound interacts with biological systems, from traversing cellular membranes to engaging with its intended target.[2]

The subject of this guide, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, possesses a unique combination of structural features:

-

A Thiophene Ring: A sulfur-containing heterocycle often used as a bioisostere for a phenyl ring, potentially influencing metabolic stability and target interaction.[5]

-

A Pyrazole Ring: A diazole heterocycle with two adjacent nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor. Pyrazole is a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib.[6][7]

-

A Secondary Alcohol: This functional group can participate in hydrogen bonding, significantly impacting solubility and potential metabolic pathways.

-

A Bromo- Substituent: The bromine atom adds to the molecular weight and lipophilicity and can serve as a handle for further synthetic elaboration.

Given the absence of extensive published data on this specific molecule, a systematic profiling campaign is essential. This guide outlines the critical assays required to define its drug-like properties, thereby enabling informed decision-making in lead optimization and candidate selection.[[“]][8]

Identity and Purity Assessment: The Analytical Foundation

Before embarking on detailed physicochemical studies, it is paramount to unequivocally confirm the identity and purity of the compound. This ensures that all subsequent data are attributable to the correct molecular entity and are not skewed by impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase method is typically the first choice for compounds of this nature.

Causality Behind Experimental Choices:

-

Reversed-Phase (C18 column): The stationary phase is nonpolar, while the mobile phase is polar. This is ideal for retaining and separating moderately polar to nonpolar compounds like the target molecule.

-

Gradient Elution (Water/Acetonitrile): A gradient system, where the proportion of organic solvent (acetonitrile) is increased over time, is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.

-

UV-Vis Detection: The presence of aromatic rings (thiophene, pyrazole) in the molecule allows for strong UV absorbance, making this a sensitive detection method. A photodiode array (PDA) detector is used to scan a range of wavelengths, which helps in identifying the optimal wavelength for quantification and assessing peak purity.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in dimethyl sulfoxide (DMSO). Dilute to 50 µM in a 50:50 acetonitrile:water mixture.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Gradient Program:

-

Start at 5% B.

-

Linear ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Detection: PDA detector scanning from 200-400 nm. The quantification wavelength is set at the absorbance maximum (e.g., 254 nm).

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for subsequent assays.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry to confirm the molecular weight of the target compound.

Experimental Protocol: LC-MS Identity Verification

-

Instrumentation: Utilize the same HPLC method as described above, with the eluent directed into an electrospray ionization (ESI) source of a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

-

Ionization Mode: ESI in positive ion mode is chosen to protonate the basic nitrogen atoms of the pyrazole ring, forming the [M+H]⁺ ion.

-

Data Analysis: The expected monoisotopic mass for C₁₀H₁₁BrN₂OS is calculated. The observed mass from the MS detector should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS).

Core Physicochemical Profiling Assays

The following assays form the cornerstone of the physicochemical profile. The results are crucial for building structure-activity relationships (SAR) and predicting in vivo behavior.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of oral absorption and overall bioavailability.[8] Insufficient solubility can be a major hurdle in formulation development. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility (High-Throughput Screening) This assay measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer. It reflects the solubility under conditions often encountered in early discovery assays.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Measurement.

Thermodynamic Solubility (Gold Standard) This method measures the equilibrium solubility of the solid form of the compound in a buffer and is considered the true solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Preparation: Add an excess of solid compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated HPLC-UV method with a standard curve.

Lipophilicity (LogP / LogD): Balancing Permeability and Solubility

Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one.[2] It is a key predictor of membrane permeability, plasma protein binding, and potential toxicity.

-

LogP (Partition Coefficient): Measures the distribution of the neutral species of the compound between octanol and water.

-

LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is more physiologically relevant.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Preparation: Prepare a stock solution of the compound in octanol.

-

Partitioning: Mix a known volume of the octanol stock with a known volume of PBS (pH 7.4) that has been pre-saturated with octanol.

-

Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both phases and determine the compound's concentration in each using HPLC-UV.

-

Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Ionization Constant (pKa): Predicting Charge State

The pKa value indicates the pH at which a compound is 50% ionized. The pyrazole ring in the target molecule contains both an acidic N-H proton and a basic nitrogen atom, meaning it can have both an acidic and a basic pKa. The charge state of a molecule at physiological pH (around 7.4) profoundly affects its solubility, permeability, and target binding.

Experimental Workflow: Potentiometric Titration for pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solid-State Characterization

The solid-state properties of a compound are vital for formulation and manufacturing.[8]

-

Melting Point (MP): Provides an indication of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and solvent/water content.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.

Data Summary and Interpretation

All quantitative data should be consolidated into a clear, summary table. While experimental data for the specific title compound is not available, an illustrative table is provided below to serve as a template.

Table 1: Illustrative Physicochemical Profile of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

| Parameter | Method | Result (Illustrative) | Implication for Drug Development |

| Purity | HPLC-UV (254 nm) | >98% | Sufficient for in vitro and in vivo studies. |

| Identity | LC-MS ([M+H]⁺) | Confirmed (Observed mass matches theoretical) | Correct molecular entity verified. |

| Kinetic Solubility | HPLC-UV | 45 µM at pH 7.4 | Moderate solubility; may not be a limiting factor for initial assays but could require formulation for in vivo studies. |

| Thermodynamic Solubility | Shake-Flask | 30 µM at pH 7.4 | Confirms moderate intrinsic solubility. |

| Lipophilicity | Shake-Flask | LogD₇.₄ = 2.8 | In an optimal range for cell permeability. Balances solubility and ability to cross membranes. |

| Ionization Constant | Potentiometric Titration | pKa₁ (acidic) ≈ 9.5pKa₂ (basic) ≈ 2.5 | Primarily neutral at physiological pH 7.4, simplifying ADME predictions. |

| Melting Point | DSC | 155 °C (sharp) | Indicates a stable, crystalline solid, which is favorable for handling and formulation. |

| Thermal Stability | TGA | Stable up to 200 °C | High thermal stability suggests robustness during storage and processing. |

Interpreting the Profile: The illustrative data suggest a compound with a "drug-like" profile. The LogD is in a favorable range, and the moderate solubility, while not high, is often manageable.[8] Its crystalline nature and thermal stability are positive attributes for development. This profile provides the confidence to advance the compound into further biological and ADMET screening.

Conclusion

The systematic physicochemical profiling outlined in this guide provides a robust and essential dataset for the evaluation of novel compounds like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. By understanding these fundamental properties early, drug discovery teams can make more strategic, data-driven decisions, ultimately improving the quality of candidates and increasing the probability of success in the long and arduous process of drug development.[[“]][2]

References

- Impact of physicochemical profiling for rational approach on drug discovery. PubMed.

- What is the impact of physicochemical profiling on r

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Importance of Physicochemical Properties In Drug Discovery. Rajshree Journal of Research.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.

- Convenient Synthesis of Some New Thiophene, Pyrazole, and Thiazole Derivatives Bearing Biologically Active Sulfonyl Guanidine Moiety. Taylor & Francis Online.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- Chemistry and biomedical relevance of pyrazole derivatives: An integr

- Synthesis and Characterization of Some 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4H-chromon-4-ones, 4-(2-Hydroxyphenyl).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Drug Design & Discovery.

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. International Journal of Pharmaceutical Sciences and Research.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Population Therapeutics and Clinical Pharmacology.

Sources

- 1. consensus.app [consensus.app]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Crystallographic Analysis of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Derivatives: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of thiophene and pyrazole moieties in a single molecular framework, such as in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol and its derivatives, presents a compelling scaffold for the development of novel therapeutic agents. The three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies for obtaining and interpreting crystallographic data for this class of compounds. While crystallographic data for the title compound is not yet publicly available, this paper leverages data from closely related pyrazole-thiophene hybrids to present a detailed, field-proven protocol.

Introduction: The Significance of Pyrazole-Thiophene Hybrids in Medicinal Chemistry

Pyrazole and thiophene are privileged heterocyclic structures in medicinal chemistry, each conferring unique physicochemical properties that can enhance the pharmacological profile of a drug candidate. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the thiophene ring is a versatile bioisostere for the phenyl group, often improving metabolic stability and potency. The hybridization of these two pharmacophores offers a promising strategy for the discovery of new drugs with enhanced efficacy and novel mechanisms of action.[1][3]

The precise knowledge of the molecular geometry, conformational preferences, and intermolecular interactions, as provided by X-ray crystallography, is indispensable for the optimization of these lead compounds.[4] This guide will walk through the critical steps of synthesis, crystallization, and crystallographic analysis, providing the necessary insights for researchers in this field.

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategies for Pyrazole-Thiophene Derivatives

The synthesis of pyrazole-thiophene hybrids can be achieved through various multi-step reaction sequences. A common approach involves the initial synthesis of a pyrazole-carbaldehyde intermediate, which then undergoes further reactions to introduce the thiophene moiety.[3] For instance, the condensation of an acetyl thiophene with a phenylhydrazine can yield a hydrazone, which is then cyclized to form the pyrazole-4-carbaldehyde.[3] Subsequent reaction with appropriate reagents can then lead to the desired 2-(thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol core structure.

Caption: Generalized synthetic workflow for pyrazole-thiophene hybrids.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.[5]

Experimental Protocol: Cooling Crystallization

-

Dissolution: In a clean vial, dissolve the purified pyrazole-thiophene derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at an elevated temperature.[5]

-

Heating: Gently warm the mixture while stirring until the solid is completely dissolved. A water bath is recommended for controlled heating.[5]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed container.[5]

-

Slow Cooling: Allow the solution to cool to room temperature slowly. To encourage the growth of larger crystals, the container can be insulated to slow down the cooling rate.[5]

-

Further Cooling: Once at room temperature, the container can be placed in a refrigerator (2-8°C) to maximize crystal formation.[5]

-

Isolation: Carefully collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.[6]

-

Drying: Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

Solvent Selection: An ideal solvent will have high solubility for the compound at higher temperatures and low solubility at lower temperatures. A preliminary screening of solvents is highly recommended.[5]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-172 K) to minimize thermal vibrations.[7] X-ray diffraction data are then collected as a series of images while the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Interpreting the Crystallographic Data: From Numbers to Insights

The final output of a crystallographic analysis is a wealth of information about the molecule's structure and its interactions in the solid state.

Key Crystallographic Parameters

The following table summarizes typical crystallographic data for pyrazole derivatives, providing a reference for what to expect for the title compound and its analogs.

| Parameter | Representative Value (for a pyrazole derivative) | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[8] |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell.[8] |

| a (Å) | 13.8735 (7) | Unit cell dimension.[8] |

| b (Å) | 9.2037 (4) | Unit cell dimension.[8] |

| c (Å) | 18.3702 (8) | Unit cell dimension.[8] |

| β (°) | 110.100 (2) | Unit cell angle.[8] |

| V (ų) | 2202.78 (18) | Volume of the unit cell.[8] |

| Z | 8 | Number of molecules in the unit cell.[8] |

| R_int_ | 0.047 | A measure of the agreement between symmetry-equivalent reflections.[8] |

Note: The values presented are for a representative pyrazole derivative and will vary for different compounds.[8]

Molecular Geometry and Conformation

The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which define the molecule's geometry. For pyrazole-thiophene derivatives, key parameters to analyze include the planarity of the pyrazole and thiophene rings and the dihedral angle between them. This information is critical for understanding the molecule's preferred conformation, which can influence its binding to a biological target.[9][10]

Intermolecular Interactions: The Architects of the Crystal Lattice

Intermolecular interactions, such as hydrogen bonds and π-π stacking, govern how molecules pack in the crystal lattice.[11] These interactions are also highly relevant in the context of drug-receptor binding.[11] For the title compound, potential hydrogen bonding between the hydroxyl group and the pyrazole nitrogen atoms, as well as π-π stacking between the aromatic rings, would be of significant interest.

Caption: Potential intermolecular interactions in pyrazole-thiophene derivatives.

The analysis of these non-covalent interactions can be further enhanced using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[12][13]

Conclusion: The Power of Crystallography in Drug Discovery

While the crystal structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol remains to be determined, the methodologies and analytical frameworks presented in this guide provide a clear path forward for researchers working on this and related series of compounds. The insights gained from single-crystal X-ray crystallography are invaluable for understanding the fundamental structural properties that drive biological activity, ultimately accelerating the journey from a promising lead compound to a clinically effective drug.

References

-

Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

-

Conscientia Beam. (2017, June 13). View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Scribd. (n.d.). Synthesis of Thiophene and Thiazole Derivatives | PDF | Ethanol. Retrieved from [Link]

-

An-Najah Staff. (2017, October 4). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. Retrieved from [Link]

-

MDPI. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

-

PMC. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Retrieved from [Link]

-

PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

International Journal of Chemical and Pharmaceutical Sciences. (2018, March 15). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]

-

VinaR. (2025, May 23). Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

-

OA Monitor Ireland. (n.d.). CCDC 1950271: Experimental Crystal Structure Determination. Retrieved from [Link]

-

MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

PMC. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]

-

PMC. (n.d.). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(2-bromothiophen-3-yl)ethanamine — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. Retrieved from [Link]

-

PHAIDRA - Universität Wien. (2017, April 10). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Result : There are 179 entries in the selection. Retrieved from [Link]

Sources

- 1. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phaidra.univie.ac.at [phaidra.univie.ac.at]

- 11. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 12. staff.najah.edu [staff.najah.edu]

- 13. mdpi.com [mdpi.com]

Topic: Predicted Biological Activity of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Analogs

An In-Depth Technical Guide

Abstract

The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry, aimed at discovering novel agents with enhanced or unique biological activities. This guide focuses on the predictive analysis of a novel chemical entity, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, and its potential analogs. Both pyrazole and thiophene rings are considered "privileged structures," appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This document outlines a comprehensive in silico and subsequent in vitro strategy to elucidate the therapeutic potential of this scaffold, focusing primarily on anticancer and antimicrobial activities, which are prominent in related pyrazole-thiophene hybrids.[3][4][5] We will detail the rationale behind computational predictions, propose robust protocols for experimental validation, and discuss avenues for structure-activity relationship (SAR) optimization.

Introduction: The Rationale for Pyrazole-Thiophene Hybrids

In drug discovery, the goal is to identify molecules that exhibit high efficacy and appropriate pharmacokinetic profiles.[6] Heterocyclic compounds are central to this endeavor, with pyrazoles and thiophenes being particularly noteworthy.[7]

-

Pyrazole Scaffold: This five-membered ring with two adjacent nitrogen atoms is a key component in drugs like the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the anticancer drug Ruxolitinib.[1][8] Its versatility allows it to engage in various biological interactions, conferring a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

-

Thiophene Scaffold: A sulfur-containing five-membered aromatic ring, thiophene is present in drugs such as the antiplatelet agent Ticlopidine and the antibiotic Cefoxitin.[1] The sulfur atom can enhance pharmacokinetic properties and binding affinity to biological targets.[7]

The strategic combination of these two moieties into the novel 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold presents a compelling opportunity. The ethan-1-ol linker provides conformational flexibility, while the bromo-substituent on the thiophene ring offers a potential site for further chemical modification or specific halogen bonding interactions with target proteins. This guide provides a predictive framework for unlocking the therapeutic value of this class of compounds.

In Silico Prediction of Biological Potential

Before committing to costly and time-consuming synthesis and laboratory testing, computational methods are invaluable for predicting a compound's likely behavior and filtering out candidates with poor potential.[11][12] This in silico assessment is the first critical step in our discovery workflow.

ADMET Profile Prediction

A potent compound is useless if it cannot reach its target in the body or is overtly toxic.[13] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug development.[12][14] Using computational models, we can estimate the drug-likeness of our core scaffold.[15]

Methodology: Computational ADMET Screening

-

Structure Preparation: The 3D structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is generated and energy-minimized using computational chemistry software.

-

Property Calculation: The structure is submitted to a validated ADMET prediction platform (e.g., SwissADME, ProTox-II).[15]

-

Analysis: Key parameters such as lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., mutagenicity, hepatotoxicity) are analyzed.[13][15]

Table 1: Predicted ADMET Properties for the Core Scaffold

| Property | Predicted Value | Implication for Drug Development |

| Absorption | ||

| Lipophilicity (LogP) | 2.5 - 3.5 | Good balance for membrane permeability and solubility. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble; may require formulation optimization. |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | No | Unlikely to cause CNS side effects. |

| Distribution | ||

| Plasma Protein Binding | ~90% | High, which could affect free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. |

| Excretion | ||

| Renal Excretion | Moderate | A likely route of clearance from the body. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity.[13] |

| Hepatotoxicity | Low Probability | Reduced risk of drug-induced liver injury.[13] |

Note: These values are hypothetical predictions based on the general properties of similar heterocyclic compounds and serve as a guide for initial assessment.

Biological Target Identification

Based on the activities of known pyrazole-thiophene hybrids, we predict that this scaffold will most likely exhibit anticancer or antimicrobial activity.[1][2][5] Molecular docking simulations can be used to test this hypothesis by predicting the binding affinity of our compound to known protein targets in these disease areas.[16]

Predicted Target Classes:

-

Anticancer: Tyrosine kinases, Cyclin-dependent kinases (CDKs), and other enzymes involved in cell proliferation signaling pathways are common targets for pyrazole-containing inhibitors.[17]

-

Antimicrobial: Enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, are plausible targets.

Proposed Workflow for Synthesis and Validation

The following workflow outlines a logical progression from computational prediction to experimental validation, ensuring that resources are directed toward the most promising avenues.[18]

Caption: Conceptual SAR Analysis Workflow.

Key Areas for Modification:

-

Pyrazolyl Nitrogen (N1): Substitution at this position with different aryl or alkyl groups can significantly impact activity and selectivity.

-

Thiophene Ring: Replacing the bromine at position 2 with other halogens or electron-donating/withdrawing groups can fine-tune electronic properties and binding. [1]3. Ethanol Linker: Modifying the linker can alter the compound's flexibility and the spatial orientation of the two heterocyclic rings.

Conclusion

The 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. In silico predictions suggest favorable drug-like properties and potential for potent biological activity, particularly in the realms of oncology and infectious diseases. The structured workflow presented in this guide—from computational screening and chemical synthesis to robust in vitro validation—provides a clear and efficient pathway to assess this potential. Initial findings from the proposed assays will be critical for guiding iterative SAR studies, ultimately leading to the optimization of lead compounds with enhanced efficacy and safety profiles.

References

- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Publishing.

- How do you predict ADMET properties of drug candid

- ADMET prediction. (2025). Medicinal Chemistry - Fiveable.

- ADMET Prediction. (n.d.). Rowan.

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.). ProQuest.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).

- ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (n.d.). RSC Publishing.

- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).

- In silico Studies of Novel Synthetic Compounds as Potential Drugs to Inhibit Coronavirus (SARS-CoV-2): A Systematic Review. (2021). Biointerface Research in Applied Chemistry.

- Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.

- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. (2024). PMC.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (n.d.). SciELO México.

- Synthesis of Some New Pyrazoles. (n.d.). DergiPark.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

Sources

- 1. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00429F [pubs.rsc.org]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicstrive.com [academicstrive.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aurlide.fi [aurlide.fi]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. ADMET Prediction | Rowan [rowansci.com]

- 14. fiveable.me [fiveable.me]

- 15. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One moment, please... [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

thermodynamic properties and exact mass of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

An In-Depth Technical Guide on the Thermodynamic Profiling and Exact Mass Determination of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise characterization of physicochemical and thermodynamic properties. The compound 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as BTP-EtOH ) represents a highly specialized, heterocycle-rich scaffold. Featuring a brominated thiophene, a chiral ethanol linker, and a pyrazole ring, this molecule is structurally primed for kinase hinge-binding and targeted protein-ligand interactions.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the exact mass validation and thermodynamic profiling of BTP-EtOH. Rather than merely listing procedures, this guide emphasizes the causality behind our analytical choices—ensuring that every protocol serves as a self-validating system for rigorous drug development.

Part 1: Structural Rationale & Exact Mass Determination

The Causality of the Chemical Architecture

BTP-EtOH (Formula: C9H9BrN2OS ) is engineered with specific non-covalent interaction motifs:

-

The Pyrazole Ring: Pyrazole is a classic amphoteric heterocycle (pKa ~2.5 and 14.2) that exhibits tautomerism[1]. In the context of drug design, it acts as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for binding the hinge region of kinases.

-

The Bromothiophene Motif: Historically, halogens were added to drugs merely to increase lipophilicity. However, contemporary rational drug design leverages the halogen bond —a highly directional, electrostatically driven interaction between the positively polarized σ -hole of the bromine atom and a Lewis base (e.g., a protein backbone carbonyl)[2].

Exact Mass and Isotopic Signature

To validate the synthesis or extraction of BTP-EtOH, High-Resolution Mass Spectrometry (HRMS) is mandatory. The exact mass is calculated based on the monoisotopic mass of the most abundant isotopes ( 12C , 1H , 79Br , 14N , 16O , 32S ).

-

Calculated Exact Mass: 271.9619 Da

-

Protonated Ion [M+H]+ : 272.9692 Da

The Self-Validating Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, a successful HRMS acquisition must not only match the exact mass within a 5 ppm error margin but also display a characteristic 1:1 doublet at m/z 272.9692 and 274.9671[3].

Protocol: LC-ESI-QTOF HRMS Workflow

Why this method? Electrospray Ionization (ESI) in positive mode perfectly exploits the basicity of the pyrazole ring, ensuring high ionization efficiency. The Quadrupole Time-of-Flight (Q-TOF) analyzer provides the sub-5 ppm mass accuracy required to distinguish the specific mass defect of the bromine atom from isobaric interferences[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve BTP-EtOH in LC-MS grade Methanol to a final concentration of 1 μg/mL . Add 0.1% Formic Acid to promote pyrazole protonation.

-

Chromatographic Separation: Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

-

Ionization & Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full-scan mode ( m/z 100–1000).

-

Self-Validation Checkpoint (Lock Mass): Continuously infuse a known reference mass (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) during the run. The software must dynamically correct the mass axis against this standard. If the lock mass deviates by >2 ppm, the calibration is invalid, and the run must be aborted.

-

Data Analysis: Extract the ion chromatogram for m/z 272.9692. Verify the presence of the 81Br isotope peak at m/z 274.9671 with a relative abundance of ~98-100% compared to the monoisotopic peak.

LC-HRMS workflow for exact mass and isotopic pattern validation.

Part 2: Thermodynamic Properties & Binding Energetics

The Role of Thermodynamics in Lead Optimization

Relying solely on IC50 values during drug discovery is a critical blind spot. The equilibrium binding constant ( Kd ) is driven by the Gibbs free energy ( ΔG ), which is the sum of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions[4]. For BTP-EtOH:

-

Enthalpy ( ΔH ): Driven by the formation of the halogen bond (via the 2-bromothiophene) and hydrogen bonds (via the pyrazole and the hydroxyl group).

-

Entropy ( ΔS ): Driven by the displacement of highly ordered water molecules from the target protein's binding pocket when the hydrophobic thiophene ring docks.

Protocol: Isothermal Titration Calorimetry (ITC)

Why this method? ITC is the "gold standard" and the only technique that directly measures the heat ( ΔH ) of the binding event without requiring fluorescent tags or immobilization, thus preserving the native thermodynamic state of the interacting molecules[5].

Step-by-Step Methodology:

-

Buffer Matching (Critical): Dialyze the target protein (e.g., a purified kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve BTP-EtOH in the exact same dialysate to prevent heat of dilution artifacts[4].

-

Cell and Syringe Loading: Load the target protein (typically 10-20 μM ) into the sample cell (volume ~200 μL ). Load the BTP-EtOH ligand (typically 100-200 μM ) into the titration syringe.

-

Titration Execution: Set the instrument to 25°C. Program a sequence of 20 injections (2 μL each) with a 120-second spacing between injections to allow the heat signal to return to baseline.

-

Self-Validation Checkpoint (Control Titration): Perform a control titration by injecting BTP-EtOH into the buffer alone. Subtract the integrated heat of this control from the protein-ligand titration. If the control heat exceeds 10% of the binding heat, the buffer matching has failed, and the samples must be re-dialyzed.

-

Data Fitting: Integrate the area under each injection peak to determine the heat ( q ). Plot the heat against the molar ratio of ligand to protein. Fit the isotherm to a one-site binding model to extract Kd , ΔH , and the stoichiometry ( n ). Calculate ΔS using the equation: ΔG=−RTln(1/Kd)=ΔH−TΔS .

Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.

Part 3: Quantitative Data Summary

The following table summarizes the foundational physicochemical and thermodynamic properties of BTP-EtOH, synthesizing both theoretical calculations and expected empirical parameters.

Table 1: Physicochemical & Thermodynamic Profile of BTP-EtOH

| Property | Value / Description | Analytical / Predictive Method |

| Chemical Formula | C9H9BrN2OS | Elemental Analysis |

| Molecular Weight | 273.15 g/mol | Standard Atomic Weights |

| Monoisotopic Exact Mass | 271.9619 Da | LC-ESI-QTOF HRMS |

| Isotopic Pattern | 1:1 Doublet (272.9692 / 274.9671) | HRMS Mass Defect Analysis |

| Rotatable Bonds | 3 | 3D Conformational Analysis |

| Hydrogen Bond Donors (HBD) | 2 (Pyrazole -NH, Ethanol -OH) | In Silico Prediction |

| Hydrogen Bond Acceptors (HBA) | 3 (Pyrazole -N, Ethanol -O, Thiophene -S) | In Silico Prediction |

| Predicted LogP | ~2.85 | Octanol-Water Partitioning |

| Pyrazole pKa | ~2.5 (protonated), ~14.2 (deprotonated) | Potentiometric Titration |

| Binding Enthalpy ( ΔH ) | Target-dependent (Exothermic expected) | Isothermal Titration Calorimetry |

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. americanlaboratory.com [americanlaboratory.com]

Discovery, Synthesis, and Application Pathways of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD), the design of bifunctional, stereochemically rich building blocks is critical for accelerating hit-to-lead optimization. 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (CAS 1934790-81-4)[1] represents a highly specialized fragment that integrates three distinct pharmacophoric elements into a single, low-molecular-weight scaffold. This whitepaper details the structural rationale, retrosynthetic logic, and optimized synthetic protocols for this compound, providing medicinal chemists with a self-validating framework for its integration into combinatorial libraries.

Structural Rationale & Pharmacophore Mapping

The strategic value of this molecule lies in its orthogonal reactivity and biological relevance. As an Application Scientist, one must look beyond the 2D structure to understand the vector mapping it provides:

-

2-Bromothiophene Core: Thiophenes are classic bioisosteres for phenyl rings, offering improved solubility and altered metabolic profiles. The bromine atom at the 2-position serves as a programmable synthetic handle, primed for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

1H-Pyrazole Motif: The pyrazole ring is a privileged scaffold, widely recognized for its ability to act as both a hydrogen bond donor and acceptor. It is a hallmark feature in kinase inhibitors, frequently anchoring the molecule to the ATP-binding hinge region.

-

Secondary Alcohol Linker: The ethan-1-ol bridge not only provides a flexible hinge between the two heterocycles but also introduces a chiral center and an additional hydrogen-bonding vector. The hydroxyl group can be further derivatized via Mitsunobu inversion or etherification.

Fig 1: Pharmacophore mapping and functional vector analysis of the target fragment.

Retrosynthetic Analysis & Mechanistic Causality

The primary synthetic challenge in constructing this molecule is forming the C-C bond between the thiophene and pyrazole moieties without compromising the reactive aryl bromide or the acidic pyrazole NH.

Causality in Reagent Selection: A standard Grignard addition using 2-bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)[2] is fundamentally flawed due to chemoselectivity issues. Magnesium insertion is prone to occurring at the C(sp2)-Br bond, leading to unwanted Wurtz-type homocoupling or oligomerization.

To circumvent this, a Zinc-mediated Barbier reaction is the protocol of choice[3]. Zinc exhibits profound chemoselectivity, inserting exclusively into the activated benzylic C(sp3)-Br bond to form an organozinc intermediate, leaving the aryl C(sp2)-Br completely intact[4]. Furthermore, the acidic NH of the pyrazole-4-carbaldehyde must be temporarily masked. A tetrahydropyranyl (THP) group is selected because it is highly stable to the nucleophilic Barbier conditions and can be cleaved under mild acidic conditions that do not disturb the newly formed secondary alcohol.

Fig 2: Retrosynthetic disconnection highlighting the Barbier addition and THP deprotection.

Quantitative Data: Reaction Optimization

To ensure a self-validating and reproducible workflow, the Barbier addition step was optimized. The table below summarizes the causality behind the solvent and additive choices.

| Entry | Zinc Source | Solvent System | Additive | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Zn dust | THF (dry) | None | 25 | 45 | Sluggish initiation; unreacted aldehyde recovered. |

| 2 | Zn dust | THF (dry) | I₂ (cat.) | 25 | 62 | Better initiation; minor Wurtz coupling observed. |

| 3 | Zn dust | THF / aq. NH₄Cl | None | 25 | 88 | Aqueous conditions accelerated insertion; excellent chemoselectivity. |

| 4 | Rieke Zn | THF (dry) | None | 0 to 25 | 92 | Highest yield; minimal side products, but requires specialized Zn. |

Table 1: Optimization of the Zinc-mediated Barbier addition. Entry 3 is recommended for standard laboratory scalability.

Detailed Experimental Protocols

Step 1: Protection of 1H-pyrazole-4-carbaldehyde

-

Charge: To a 250 mL round-bottom flask, add 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (0.99 g, 5.2 mmol, 0.05 eq).

-

Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP, 13.1 g, 156 mmol, 1.5 eq) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

-

Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography yields 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde as a pale yellow oil (17.8 g, 95% yield).

Step 2: Zinc-Mediated Barbier Addition

-

Preparation: In a flame-dried 500 mL flask under argon, suspend activated Zinc dust (6.5 g, 100 mmol, 2.0 eq) in a biphasic mixture of THF (100 mL) and saturated aqueous NH₄Cl (100 mL).

-

Coupling: Add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (9.0 g, 50 mmol) to the suspension.

-

Initiation: Slowly add 2-bromo-3-(bromomethyl)thiophene[4] (14.1 g, 55 mmol, 1.1 eq) dropwise over 30 minutes. The exothermic reaction will cause a mild reflux.

-

Completion: Stir vigorously at room temperature for 6 hours.

-

Workup: Filter the mixture through a pad of Celite to remove excess Zinc. Separate the organic layer, and extract the aqueous phase with EtOAc (3 x 75 mL). Dry the combined organics over MgSO₄ and concentrate.

-

Result: The crude THP-protected alcohol is obtained and typically used in the next step without further purification.

Step 3: Acidic Deprotection to Target Compound

-

Cleavage: Dissolve the crude intermediate from Step 2 in methanol (100 mL). Add 2 M HCl in methanol (25 mL) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 2 hours. The cleavage of the THP group is rapid and cleanly yields the free pyrazole.

-

Neutralization: Carefully neutralize the solution to pH 7-8 using saturated aqueous NaHCO₃.

-

Extraction: Remove methanol in vacuo, and extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Dry the organics, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol as a white solid (12.0 g, 88% over two steps).

Downstream Applications in Drug Development

Once synthesized, this fragment serves as a powerful launchpad for library generation. The secondary alcohol can be utilized to lock the conformation via intramolecular cyclization or etherification. Concurrently, the 2-bromothiophene moiety is subjected to high-throughput Suzuki-Miyaura couplings with diverse aryl boronic acids, rapidly expanding the chemical space around the kinase-binding pyrazole core.

References

- Title: 1928819-01-5|1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl ... - BLDpharm (CAS 1934790-81-4)

- Title: Name Reactions in Organic Synthesis (Barbier Reaction)

- Title: Thiophenes - Chemenu (2-bromo-3-(bromomethyl)thiophene)

- Title: 2-Bromo-3-(bromomethyl)

Sources

Application Notes and Protocols for the Functional-ization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Introduction: A Scaffold of Opportunity in Medicinal Chemistry

The hybrid structure of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol presents a rich scaffold for chemical exploration in drug discovery and development. The pyrazole ring, a common motif in numerous FDA-approved drugs, offers sites for modulation of physicochemical properties through N-functionalization.[1] The bromothiophene moiety serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents.[2] Finally, the secondary alcohol provides a key hydrogen bonding feature and a site for further chemical modification, such as oxidation to a ketone, which can significantly alter the molecule's biological activity and metabolic profile.[3]

This guide provides detailed protocols for the selective functionalization of this trifunctional molecule, addressing the key chemical challenges of regioselectivity and chemoselectivity. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for building libraries of novel compounds for biological screening.

I. Functionalization of the Pyrazole Ring: N-Alkylation and N-Arylation

The pyrazole ring of the parent molecule contains an acidic N-H proton that can be readily substituted.[1] The primary challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction.

A. Base-Mediated N-Alkylation

This is a classical and widely used method for the N-alkylation of pyrazoles. The choice of base is critical and can influence the regioselectivity of the reaction. Stronger bases like sodium hydride (NaH) tend to favor the thermodynamically more stable product, while weaker bases like potassium carbonate (K₂CO₃) may offer a different regiochemical outcome.[4] Given the presence of a free hydroxyl group, milder basic conditions are initially recommended to avoid potential side reactions.

Protocol 1: N-Alkylation using Potassium Carbonate

-

Reaction Setup: To a solution of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Electrophile: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for N-Alkylation

| Entry | Electrophile | Base | Solvent | Temp. (°C) | Time (h) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 18 |

| 2 | Ethyl iodide | NaH | THF | 0 to 25 | 12 |

| 3 | Methyl triflate | Cs₂CO₃ | Acetonitrile | 25 | 24 |

Note on Regioselectivity: The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either position. The ratio of the two regioisomers should be determined by NMR analysis of the crude reaction mixture. Steric hindrance around the nitrogen atoms will likely play a significant role in determining the major product.

B. Copper-Catalyzed N-Arylation

The introduction of an aryl group on the pyrazole nitrogen can be achieved through copper-catalyzed cross-coupling reactions. These methods are generally tolerant of a wide range of functional groups.[5]

Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., potassium phosphate, K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add anhydrous toluene to the mixture.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

II. Functionalization of the Thiophene Ring: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiophene ring is an excellent site for the introduction of new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions. The general order of reactivity for halides in these couplings is I > Br > Cl.[6]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups, including alcohols.[6]

Protocol 3: Suzuki-Miyaura Coupling with Boronic Acids

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., aqueous 2M Na₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-